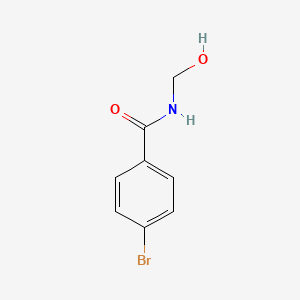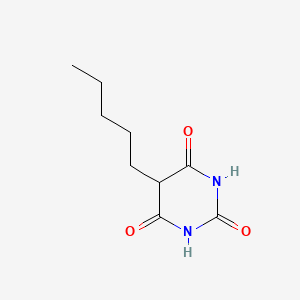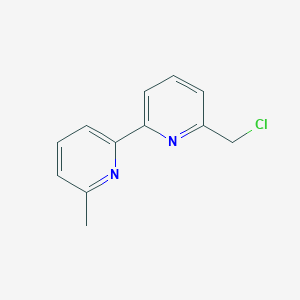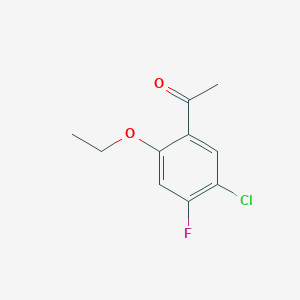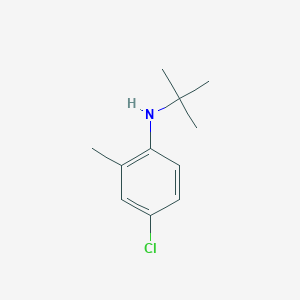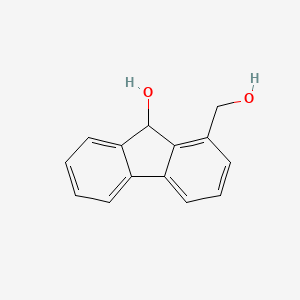![molecular formula C15H15N3O2 B13987138 n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide CAS No. 7145-68-8](/img/structure/B13987138.png)
n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide: is a synthetic organic compound characterized by its unique structure, which includes a methoxy group, a phenyldiazenyl group, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide typically involves the following steps:
Diazotization Reaction: The starting material, 2-methoxyaniline, undergoes diazotization with sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-acetamidophenol in an alkaline medium to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction of the azo group can yield the corresponding hydrazo compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydrazo compounds.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of azo compounds and their reactivity.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a candidate for drug development due to its structural similarity to known pharmacologically active compounds.
Industry:
- Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Mecanismo De Acción
The mechanism of action of n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide involves its interaction with biological targets such as enzymes and receptors. The azo group can undergo reduction in vivo, leading to the formation of active metabolites that can interact with cellular components. The methoxy and acetamide groups may also contribute to the compound’s binding affinity and specificity towards its molecular targets.
Comparación Con Compuestos Similares
Methacetin: Known for its analgesic and antipyretic properties.
N-(4-methoxyphenyl)acetamide: Shares structural similarities and is used in various chemical applications.
Uniqueness:
- The presence of both the methoxy and phenyldiazenyl groups in n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide imparts unique chemical and biological properties that distinguish it from other similar compounds. Its potential applications in diverse fields make it a compound of significant interest for further research and development.
Propiedades
Número CAS |
7145-68-8 |
|---|---|
Fórmula molecular |
C15H15N3O2 |
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
N-(2-methoxy-4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C15H15N3O2/c1-11(19)16-14-9-8-13(10-15(14)20-2)18-17-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,19) |
Clave InChI |
HATANHIJJJIKBD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)N=NC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



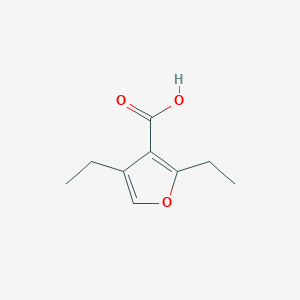

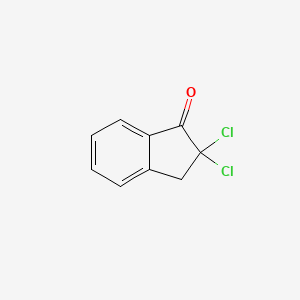
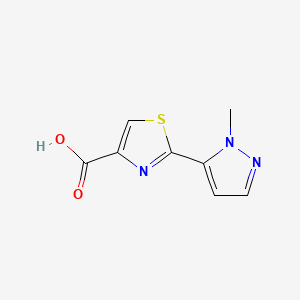
![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13987097.png)
